Enhanced Aqueous Solubility via Dihydrochloride Salt Form Compared to Free Base Analogs
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate is commercially supplied as a dihydrochloride salt (C9H13N3O2·2HCl), which is designed to improve water solubility compared to its free base form or other salt forms . While quantitative solubility values in water are not provided in the available vendor literature, the dihydrochloride salt is explicitly noted to enhance water solubility, favoring aqueous-phase reactions . This is a critical differentiator from close analogs like ethyl 2-aminopyrimidine-4-carboxylate, which is typically supplied as a free base and is only slightly soluble in water .
| Evidence Dimension | Aqueous Solubility (Qualitative) |
|---|---|
| Target Compound Data | Freely soluble in water (as dihydrochloride salt) |
| Comparator Or Baseline | Ethyl 2-aminopyrimidine-4-carboxylate (free base) |
| Quantified Difference | Not quantified; salt form enables aqueous solubility, free base is only slightly soluble in water |
| Conditions | Vendor specifications; standard ambient conditions |
Why This Matters
For scientists planning reactions in aqueous media or requiring water-soluble intermediates, the dihydrochloride salt form is a decisive procurement factor, as it eliminates the need for additional solubilization steps or pH adjustments that would be necessary with the free base analog.
